Cas no 2060040-61-9 (6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride)
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinesulfonyl fluoride, 6-(4-chlorophenyl)-2-fluoro-
- 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride
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- MDL: MFCD30499857
- Inchi: 1S/C11H6ClF2NO2S/c12-8-3-1-7(2-4-8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H
- InChI Key: NLTXWWCSFXFICW-UHFFFAOYSA-N
- SMILES: C1(F)=NC(C2=CC=C(Cl)C=C2)=CC=C1S(F)(=O)=O
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338565-0.05g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 0.05g |
$1080.0 | 2025-03-18 | |
| Enamine | EN300-338565-0.1g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 0.1g |
$1131.0 | 2025-03-18 | |
| Enamine | EN300-338565-0.25g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 0.25g |
$1183.0 | 2025-03-18 | |
| Enamine | EN300-338565-0.5g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 0.5g |
$1234.0 | 2025-03-18 | |
| Enamine | EN300-338565-1.0g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 1.0g |
$1286.0 | 2025-03-18 | |
| Enamine | EN300-338565-2.5g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 2.5g |
$2520.0 | 2025-03-18 | |
| Enamine | EN300-338565-5.0g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 5.0g |
$3728.0 | 2025-03-18 | |
| Enamine | EN300-338565-10.0g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95.0% | 10.0g |
$5528.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049409-1g |
6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 95% | 1g |
¥6363.0 | 2023-03-11 | |
| Enamine | EN300-338565-1g |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
2060040-61-9 | 1g |
$1286.0 | 2023-09-03 |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride
Introduction to 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS No. 2060040-61-9)
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2060040-61-9, belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in synthetic chemistry. The presence of both chloro and fluoro substituents in its molecular structure enhances its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The sulfonyl fluoride moiety in this compound is particularly noteworthy, as it serves as a key functional group for further derivatization. Sulfonyl fluorides are widely employed in medicinal chemistry due to their ability to participate in nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. This characteristic makes 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride a promising candidate for the development of new therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated heterocycles, including pyridine derivatives, due to their enhanced bioavailability and metabolic stability. The fluoropyridine core in this compound is a testament to this trend, as fluoropyridines have been extensively studied for their role in drug design. The 4-chlorophenyl substituent further contributes to the compound's complexity, providing additional sites for chemical modification and interaction with biological targets.
One of the most compelling aspects of 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the sulfonyl fluoride group, researchers can design molecules that selectively inhibit specific kinases, thereby offering new avenues for therapeutic intervention.
Recent studies have highlighted the importance of fluorinated sulfonyl compounds in the development of antiviral agents. The unique electronic properties of fluorine atoms can influence the binding affinity and selectivity of drug candidates. For instance, fluorine atoms can enhance metabolic stability by preventing hydrolysis, while also improving lipophilicity through modulating electron distribution. These properties make 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride an attractive scaffold for antiviral drug discovery.
The synthesis of 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a halogenated pyridine intermediate, followed by sulfonylation with a fluoro-substituted sulfonyl chloride. The introduction of the 4-chlorophenyl group can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, depending on the desired regioselectivity.
The versatility of this compound is further underscored by its use in material science applications. Fluorinated pyridines have been explored as ligands in catalytic systems due to their ability to stabilize transition metal centers. The sulfonyl fluoride group can also be used to modify surfaces or polymers, imparting specific properties such as hydrophobicity or biocompatibility.
In conclusion, 6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS No. 2060040-61-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for synthetic chemists and drug developers alike. As research continues to uncover new methodologies for utilizing fluorinated heterocycles, compounds like this are poised to play an increasingly important role in advancing scientific and medical innovation.
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